molecular formula C20H18F2N2O2S B2428280 2-(Benzo[d]isoxazol-3-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1706091-92-0

2-(Benzo[d]isoxazol-3-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone

Cat. No. B2428280
M. Wt: 388.43
InChI Key: SCBVIJLCXKRZGB-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a benzo[d]isoxazole, a difluorophenyl group, and a thiazepane ring. Benzo[d]isoxazoles are a type of heterocyclic aromatic organic compound that contain a benzene-fused isoxazole ring . Thiazepanes are seven-membered heterocyclic compounds containing one sulfur and one nitrogen atom . The presence of these functional groups could suggest potential applications in medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures. The benzo[d]isoxazole and thiazepane rings would contribute to the rigidity of the molecule, which could influence its physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. For example, the presence of the difluorophenyl group could increase the compound’s lipophilicity, potentially influencing its solubility and permeability .

Scientific Research Applications

Synthesis and Characterization

Recent studies have focused on synthesizing and characterizing compounds with structural similarities to 2-(Benzo[d]isoxazol-3-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone. For instance, a variety of benzothiazole and benzimidazole derivatives have been synthesized to explore their chemical properties and potential applications in medicinal chemistry. These compounds are often evaluated for their ability to interact with biological molecules, which is crucial for drug design and discovery processes.

One notable study involved the synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives and their evaluation for biological activities. These compounds showed potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes, highlighting their potential in immune regulation (Abdel‐Aziz et al., 2011).

Biological Activities

The research on compounds structurally related to 2-(Benzo[d]isoxazol-3-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone extends into exploring their biological activities. These studies aim to understand how these compounds interact with biological systems, which could lead to the development of new therapeutic agents.

For example, the antimicrobial and antifungal activities of substituted 6-fluorobenzo[d]thiazole amides were investigated, revealing some compounds with activity comparable or slightly better than standard medicinal agents (Pejchal, Pejchalová, & Růžičková, 2015). This suggests that modifications to the chemical structure of compounds like 2-(Benzo[d]isoxazol-3-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone could yield new, effective antimicrobial agents.

Photophysical and Physicochemical Investigations

The photophysical and physicochemical properties of novel compounds are also of interest. These properties can inform the design of materials for optoelectronic applications, such as sensors or light-emitting diodes. For instance, the synthesis and investigation of a heterocyclic D-π-A chromophore for fluorescent chemosensor applications demonstrated the potential of these compounds in detecting metal ions, showcasing the versatility of benzothiazole derivatives in sensor technology (Khan, 2020).

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its reactivity. It could potentially be explored for use in medicinal chemistry, materials science, or other fields .

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O2S/c21-13-5-6-16(22)15(11-13)19-7-8-24(9-10-27-19)20(25)12-17-14-3-1-2-4-18(14)26-23-17/h1-6,11,19H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBVIJLCXKRZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d]isoxazol-3-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone

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